molecular formula C16H19Cl2N B1205524 Clobenzorex hydrochloride CAS No. 5843-53-8

Clobenzorex hydrochloride

Cat. No.: B1205524
CAS No.: 5843-53-8
M. Wt: 296.2 g/mol
InChI Key: ASTCUURTJCZRSC-UHFFFAOYSA-N
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Description

The S-enantiomer of Clobenzorex, an anorexic.

Scientific Research Applications

Metabolism and Drug Testing

Clobenzorex, a drug used for weight management, is metabolized to amphetamine, complicating the interpretation of drug tests. Studies have shown that clobenzorex and its metabolites, particularly 4-hydroxyclobenzorex, are excreted in urine and can be detected for extended periods. This understanding aids in differentiating clobenzorex use from illicit amphetamine use (Cody & Valtier, 2001); (Valtier & Cody, 2000).

Neurological and Behavioral Effects

A study examining the effects of chronic clobenzorex administration revealed its impact on motor behaviors and glial activation in rats' brains without causing dopaminergic degeneration. This suggests clobenzorex may affect motor function similarly to amphetamine through neuroadaptive changes rather than neurotoxic effects (Apóstol Del Rosal et al., 2021).

Pharmacokinetics and Weight Reduction

Research comparing the pharmacokinetics of slow-release and immediate-release formulations of clobenzorex in obese patients showed different peak plasma concentrations and half-lives. Despite lower plasma levels in the slow-release formulation, similar weight reduction was observed, indicating its effectiveness in once-a-day dosing for obesity treatment (Argüelles-Tello et al., 2013).

Cardiovascular Effects

A study on the vasorelaxant effects of clobenzorex on rat aortic rings revealed that it induces vasorelaxation through the NO/cGMP/PKG/Ca2+-activated K+ channel pathway. This suggests potential cardiovascular implications of clobenzorex use, especially in relation to its effects on blood vessels (Lozano-Cuenca et al., 2017).

Mechanism of Action

Target of Action

Clobenzorex hydrochloride primarily targets the central nervous system. It is a stimulant drug of the amphetamine chemical class . The compound’s primary targets are the dopamine and norepinephrine neurotransmitter systems in the brain.

Mode of Action

This compound acts as a central nervous system stimulant. It is an N-substituted amphetamine prodrug that is metabolized primarily into 4-hydroxyclobenzorex after ingestion; however, small amounts are also metabolized into dextroamphetamine . It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety.

Pharmacokinetics

and is metabolized primarily into 4-hydroxyclobenzorex, with small amounts also metabolized into dextroamphetamine . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The chronic administration of this compound has been shown to decrease motor activity and motor coordination . It also induces increased gliosis in the striatum, a part of the brain involved in motor function . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is legally distributed in Mexico under the trade name Asenlix by Aventis . The legal status and regulations surrounding the use of this compound can impact its availability and use in different regions . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Clobenzorex hydrochloride is harmful if swallowed. It can cause skin irritation and serious eye irritation. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

As of now, the drug entry for Clobenzorex in DrugBank is a stub and is scheduled to be annotated soon . This indicates that more research and studies are needed to fully understand the properties and effects of Clobenzorex hydrochloride.

Biochemical Analysis

Biochemical Properties

Clobenzorex hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sympathomimetic agent, stimulating the release of catecholamines such as norepinephrine and dopamine. These interactions occur at adrenergic receptors, where this compound binds and activates these receptors, leading to increased neurotransmitter release . Additionally, this compound has been shown to have peripheral lipolytic activity, increasing the levels of free fatty acids and glycerol in the bloodstream .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, this compound promotes lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol . This compound also impacts neuronal cells by enhancing the release of neurotransmitters, which can alter synaptic transmission and neuronal communication .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with adrenergic receptors, enzyme inhibition, and changes in gene expression. This compound binds to adrenergic receptors, activating them and triggering the release of catecholamines . This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, resulting in various cellular responses, including increased lipolysis and neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within a few hours of administration . Over time, this compound undergoes degradation, and its metabolites are excreted. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipolysis and neurotransmitter release .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily acts as an appetite suppressant, reducing food intake and promoting weight loss . At higher doses, the compound can induce toxic effects, including increased heart rate, hypertension, and hyperactivity . Threshold effects have been observed, where the efficacy of this compound plateaus at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized into 4-hydroxyclobenzorex and dextroamphetamine, which contribute to its pharmacological effects . The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze the hydroxylation and deamination reactions . These metabolic pathways influence the levels of active metabolites and their effects on the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to peripheral tissues, where it interacts with adrenergic receptors and promotes lipolysis . Transporters and binding proteins play a role in the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and enzymes involved in its metabolism . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTCUURTJCZRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1048649-80-4
Record name Benzeneethanamine, N-[(2-chlorophenyl)methyl]-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048649-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0046145
Record name Clobenzorex hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5843-53-8
Record name Clobenzorex hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5843-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobenzorex hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-N-(o-chlorobenzyl)-α-methylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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